Folic acid nhs ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

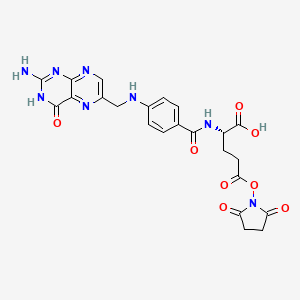

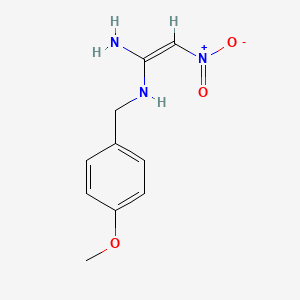

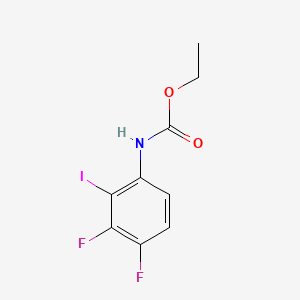

Folic Acid NHS Ester is a derivative of Folic Acid, a vitamin needed to synthesize DNA, conduct DNA repair and methylate DNA. It also acts as a cofactor in biological reactions involving folate . Folic acid is the synthetic version of the vitamin folate, also known as vitamin B9. Folate helps the body make healthy red blood cells .

Synthesis Analysis

This compound is a chemical compound that is used as a linker in the synthesis of folate derivatives. It can be used to attach folic acid to liposomes and other drug delivery systems . The synthesis of this compound involves the use of N-hydroxysuccinimide (NHS) esters, which are widely used to label proteins non-selectively on free amino groups .

Molecular Structure Analysis

The molecular formula of this compound is C23H22N8O8 . The molecular weight is 538.5 g/mol . The structure of this compound includes a pteridine ring system, which is part of the larger group of pteridines .

Chemical Reactions Analysis

This compound is used in chemical reactions to attach folic acid to proteins, antibodies, peptides, or particle surfaces . The NHS ester can react with amine-containing moieties in alkaline conditions quickly and efficiently .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 538.5 g/mol . The compound is a derivative of Folic Acid and has a complex structure that includes a pteridine ring system .

Aplicaciones Científicas De Investigación

Biocompatible Colloidal Delivery Systems : Folic Acid (FA) esters combined with starch-based delivery systems show promise in treating chronic diseases, including cancer, due to FA's molecular recognition by folate receptors and the biocompatibility of starch-based systems. A study found that esterification of amylopectin corn starch with FA resulted in structural rearrangements, potentially useful for pharmaceutical and nutraceutical delivery targeting folate receptors (Borah, Rappolt, Duary, & Sarkar, 2019).

Cancer Treatment : FA-conjugated bovine serum albumin nanoparticles were used to encapsulate myricetin, a chemotherapeutic, showing potential for targeted cancer treatment. The nanoparticles demonstrated high biocompatibility and effectively decreased the viability of breast cancer cells (Kunjiappan, Govindaraj, Parasuraman, Sankaranarayanan, Arunachalam, Palanisamy, Mohan, Babkiewicz, Maszczyk, Vellaisamy, & Panneerselvam, 2019).

Targeted Cellular Imaging : FA-functionalized polythiophene formed nanoparticles for fluorescent cellular imaging, indicating its potential as a material for fluorescence imaging of living cells (Kim, Kim, Lee, Lee, Jeong, Hal, Lee, & Lee, 2016).

Synthesis of Deuterated Folic Acid : A study described the synthesis of terra-deuterated folic acid from perdeuterated toluene, which can be used to prepare [13C6] folic acid from [13C6] ring-labeled toluene, contributing to research in nucleic acid biosynthesis and cancer therapy (Dueker, Jones, Smith, & Clifford, 1995).

Role in Depression Treatment : Folic acid showed an antidepressant-like effect in mice, suggesting its potential role in the treatment of depression. The effect appears to be mediated by interactions with the serotonergic and noradrenergic systems (Brocardo, Budni, Kaster, Santos, & Rodrigues, 2008).

Antimicrobial and Immunomodulating Applications : Folic acid antagonists are used to treat various microbial infections and also possess immunomodulatory properties, making them useful as anti-inflammatory or immunosuppressive drugs (Fernández-Villa, Aguilar, & Rojo, 2019).

Gene Delivery to Activated Macrophages : FA-coupled three-layered micelles were investigated as a delivery system targeting activated macrophages, indicating potential applications in the treatment of rheumatoid arthritis (Mohammadi, Li, Abebe, Xie, Kandil, Kraus, Gomez‐Lopez, Fujiwara, & Merkel, 2016).

Mecanismo De Acción

Target of Action

Folic acid NHS ester primarily targets the folate receptor (FR) . The folate receptor is often overexpressed by cells of epithelial tumors, including tumors of the ovary, cervix, endometrium, lungs, kidneys, etc . In healthy tissues, FR can be found in small numbers by the epithelial cells, mainly in the kidneys .

Mode of Action

This compound interacts with its targets by attaching folic acid to liposomes and other drug delivery systems . This type of attachment has been shown to increase the uptake of folate derivatives by cells . Folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Biochemical Pathways

Folic acid is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted by anti-metabolite therapies .

Pharmacokinetics

The pharmacokinetics of this compound is still a challenge . Research has shown that the introduction of a histidine/glutamic acid tag into the structure of folate radioconjugates can significantly reduce the accumulation of these compounds in non-target tissues and important organs .

Result of Action

The result of the action of this compound is the increased uptake of folate derivatives by cells . It has also been shown to inhibit phosphatase activity and increase intracellular catalase levels .

Action Environment

The action environment of this compound is influenced by various factors. For example, the accumulation in the kidneys is reduced 2–4 times, leaving the accumulation in tumor at least at the same level, and even increasing it . This suggests that the action, efficacy, and stability of this compound can be influenced by the environment in which it is used.

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGNXMQTFMHNHC-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)